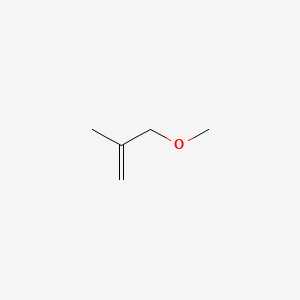
3-methoxy-2-methylprop-1-ene
Overview
Description
. It is a type of ether, characterized by an oxygen atom bonded to two alkyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methoxy-2-methylprop-1-ene, can be synthesized through several methods. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . Another method involves the use of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide in methanol or ethanol to convert benzyl alcohols into their methyl or ethyl ethers .
Industrial Production Methods
Industrial production of ethers often involves the use of catalytic processes. For example, a Zn(OTf)2-catalyzed coupling of alcohols/phenols with unactivated tertiary alkyl bromides can produce sterically hindered tertiary alkyl ethers . Additionally, room temperature ionic liquid-promoted synthesis and microwave-assisted synthesis are also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methylprop-1-ene, undergoes various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides.
Reduction: Ethers are generally resistant to reduction.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HI or HBr.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Strong acids such as HI or HBr are commonly used to cleave ethers into alcohols and alkyl halides.
Major Products
Oxidation: Peroxides.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
3-methoxy-2-methylprop-1-ene, has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ether, methyl 2-methylallyl, involves its ability to act as a nucleophile or electrophile in various chemical reactions. In substitution reactions, the ether oxygen is protonated by a strong acid, making it a good leaving group. The resulting halide conjugate base then attacks the protonated ether, leading to the formation of alcohols and alkyl halides .
Comparison with Similar Compounds
3-methoxy-2-methylprop-1-ene, can be compared with other similar compounds such as:
Dimethyl ether: A simple ether with two methyl groups attached to the oxygen.
Diethyl ether: Another simple ether with two ethyl groups attached to the oxygen.
Methallyl methyl ether: Similar in structure but with different alkyl groups attached to the oxygen.
These compounds share similar chemical properties but differ in their reactivity and applications.
Properties
IUPAC Name |
3-methoxy-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)4-6-3/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHHVOEHBXDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334199 | |
| Record name | Ether, methyl 2-methylallyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-49-1 | |
| Record name | Ether, methyl 2-methylallyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


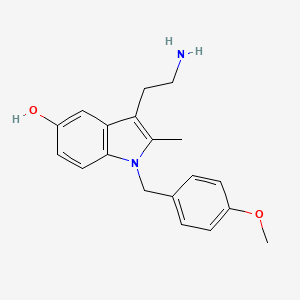
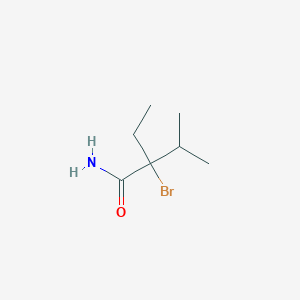
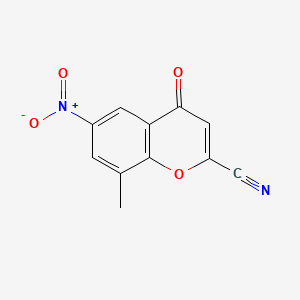
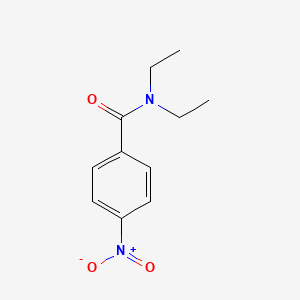
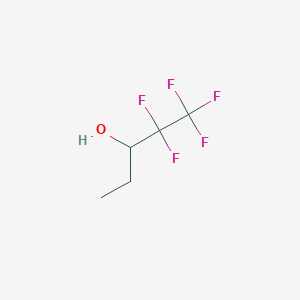
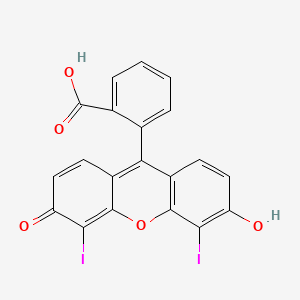
![3-[(2-Hydroxyethyl)amino]propanoic acid](/img/structure/B1617800.png)
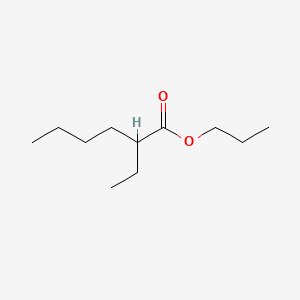


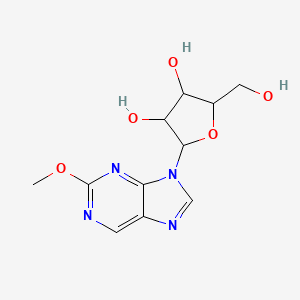
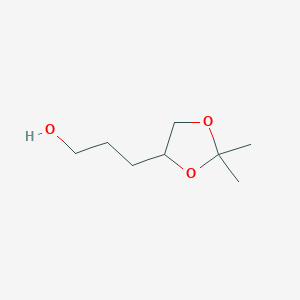
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)
